DL-Pipecolic Acid-d9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

DL-Pipecolic Acid-d9 is a deuterated form of pipecolic acid, an amino acid derivative characterized by a six-membered ring containing a nitrogen atom. Its chemical formula is C₆D₉H₂NO₂, with a molecular weight of 138.21 g/mol. This compound is notable for its isotopic labeling, which enhances its utility in various analytical applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. The presence of deuterium atoms allows for improved sensitivity and specificity in detecting and quantifying compounds in complex biological matrices .

Isotope-Labeled Internal Standard

DL-Pipecolic Acid-d9 finds primary use as an isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry [, , ]. Due to the presence of deuterium atoms (represented by "d" in the name), its mass slightly differs from the unlabeled version. This allows scientists to distinguish the analyte (the molecule being measured) from potential interferences in the sample. By comparing the signal of the analyte with the internal standard, researchers can obtain accurate quantitative measurements of DL-Pipecolic Acid in various biological samples.

Metabolic Studies

The deuterium label in DL-Pipecolic Acid-d9 can also be advantageous in metabolic studies. When introduced into an organism or cell culture, researchers can track the fate of the molecule by monitoring the incorporation of deuterium into downstream metabolites []. This allows for the investigation of metabolic pathways involving DL-Pipecolic Acid and the identification of products formed from its breakdown.

Investigation of Pipecolic Acid's Biological Role

DL-Pipecolic Acid itself is a metabolite of the amino acid L-lysine and a precursor to various microbial secondary metabolites []. Studies using DL-Pipecolic Acid-d9 can help elucidate the biological role of pipecolic acid in different organisms. For instance, researchers might use it to investigate its involvement in cellular processes, microbial interactions, or even its potential as a diagnostic marker for certain diseases.

- Decarboxylation: Removal of the carboxyl group, leading to the formation of piperidine.

- Transamination: Reaction with α-keto acids to form new amino acids.

- Esterification: Reaction with alcohols to form esters, which can be useful for drug formulation and synthesis.

These reactions are fundamental in organic synthesis and biochemical pathways, allowing DL-Pipecolic Acid-d9 to serve as a precursor or intermediate in the synthesis of more complex molecules .

DL-Pipecolic Acid-d9 exhibits biological activity similar to that of its non-deuterated counterpart. It is involved in several metabolic pathways, including:

- Neurotransmitter Regulation: It plays a role in the synthesis and metabolism of neurotransmitters, potentially influencing mood and cognitive functions.

- Immune Response: It has been implicated in modulating immune responses, suggesting potential therapeutic applications in autoimmune diseases.

Research indicates that pipecolic acid derivatives may exhibit neuroprotective effects and could be beneficial in treating neurological disorders .

The synthesis of DL-Pipecolic Acid-d9 can be achieved through several methods:

- Deuterated Amino Acid Synthesis:

- Using deuterated precursors such as deuterated piperidine or deuterated acetic acid.

- Employing catalytic hydrogenation processes that incorporate deuterium.

- Chemical Modification:

- Starting from non-deuterated pipecolic acid, followed by isotopic exchange reactions to introduce deuterium.

- Biological Synthesis:

- Utilizing microorganisms capable of incorporating deuterated substrates into their metabolic pathways.

These methods allow for the production of high-purity DL-Pipecolic Acid-d9 suitable for research and industrial applications .

DL-Pipecolic Acid-d9 finds applications across various fields:

- Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying other compounds.

- Pharmaceutical Research: Investigated for potential therapeutic effects related to its biological activity.

- Metabolomics: Employed in studies aimed at understanding metabolic pathways and biomarker discovery.

Its unique isotopic labeling enhances the reliability of analytical results, making it invaluable in both academic and industrial research settings .

Interaction studies involving DL-Pipecolic Acid-d9 focus on its biochemical interactions within metabolic pathways. Research has shown that it can interact with:

- Enzymes: Acting as a substrate or inhibitor in enzymatic reactions.

- Receptors: Modulating receptor activity related to neurotransmitter systems.

These interactions are crucial for understanding its role in biological systems and its potential therapeutic applications .

DL-Pipecolic Acid-d9 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pipecolic Acid | Non-deuterated form | Standard amino acid; lacks isotopic labeling |

| L-Pipecolic Acid | Enantiomer | Naturally occurring form; different stereochemistry |

| 2-Piperidinecarboxylic Acid | Related piperidine derivative | Similar structure but different functional groups |

| 4-Piperidinecarboxylic Acid | Piperidine derivative | Different position of carboxyl group |

DL-Pipecolic Acid-d9's unique feature lies in its deuteration, which enhances its analytical properties compared to its non-deuterated analogs. This makes it particularly useful for studies requiring precise quantification and tracking of metabolic processes .

Molecular Structure and Isotopic Composition

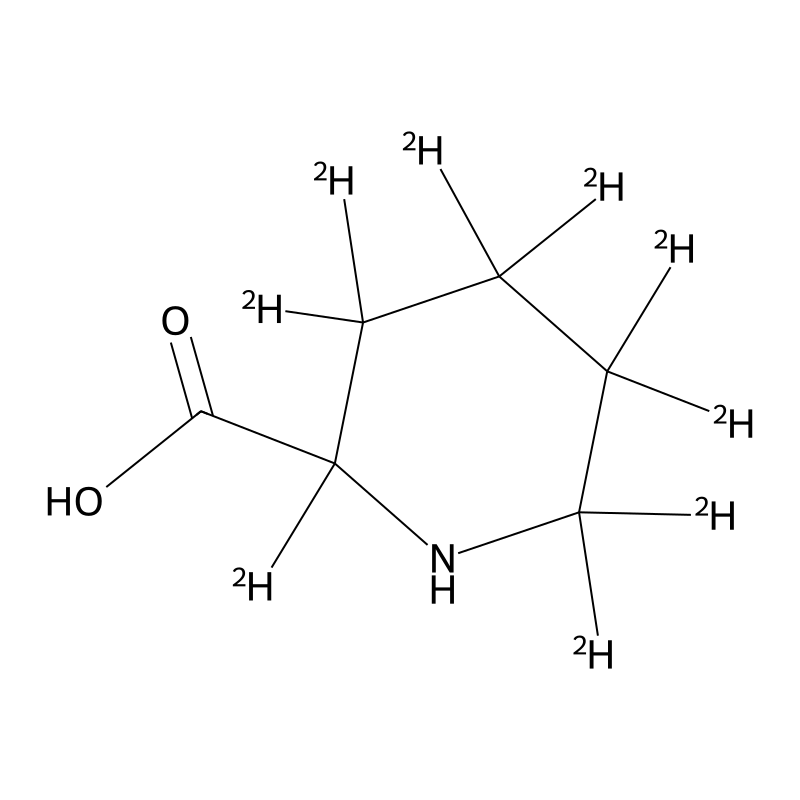

DL-Pipecolic Acid-d9 features a six-membered piperidine ring with nine deuterium atoms replacing hydrogen atoms at positions 2, 3, 3, 4, 4, 5, 5, 6, and 6. Its molecular formula is C₆H₂D₉NO₂, with a molecular weight of 138.21 g/mol. The carboxylic acid group at position 2 and the deuterated piperidine ring define its structural identity.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₂D₉NO₂ |

| Molecular Weight | 138.21 g/mol |

| Deuterium Incorporation | 9 atoms at positions 2, 3, 3, 4, 4, 5, 5, 6, 6 |

| Functional Groups | Piperidine ring, carboxylic acid |

Synonyms and CAS Number

DL-Pipecolic Acid-d9 is also referred to as:

- 2-(2,3,3,4,4,5,5,6,6-²H₉)Piperidine-2-carboxylic acid (IUPAC name)

- Pipecolic acid-d9 (common abbreviation)

- 790612-94-1 (CAS Registry Number)

The non-deuterated form, pipecolic acid, has the CAS number 635-76-5.

Historical Context of Development

Origins in Deuterated Amino Acid Synthesis

The development of DL-Pipecolic Acid-d9 aligns with broader advancements in deuterated amino acid chemistry. Early methods relied on isotopic exchange or de novo synthesis from deuterated precursors. Modern enzymatic approaches, such as those involving aminotransferases (e.g., DsaD) and partner proteins (e.g., DsaE), enable site-selective deuteration of amino acids, including pipecolic acid derivatives.

Key Milestones:

Role in Analytical Methodology Evolution

DL-Pipecolic Acid-d9 emerged as a critical tool in metabolomics and mass spectrometry (MS) due to its isotopic distinction from endogenous pipecolic acid. Stable isotope dilution assays using deuterated internal standards became standard for quantifying trace metabolites in complex biological matrices.

Relationship to Non-Deuterated Pipecolic Acid

Structural and Functional Similarities

DL-Pipecolic Acid-d9 shares the same piperidine-carboxylic acid core as non-deuterated pipecolic acid. Both participate in lysine catabolism and serve as intermediates in metabolic pathways linked to neurological disorders (e.g., pyridoxine-dependent epilepsy).

Comparative Properties:

| Property | Non-Deuterated Pipecolic Acid | DL-Pipecolic Acid-d9 |

|---|---|---|

| Molecular Weight | 129.17 g/mol | 138.21 g/mol |

| Mass Spectrometric Signal | m/z 129.1 (M+H⁺) | m/z 138.2 (M+H⁺) |

| Metabolic Role | Lysine degradation product | Internal standard for quantification |

| Chirality | Racemic mixture | Racemic mixture (deuterated) |

Distinct Applications in Research

While non-deuterated pipecolic acid is studied for its biological activity (e.g., immunomodulation in plants, ferroptosis inhibition), DL-Pipecolic Acid-d9 is exclusively used in analytical workflows. Its deuterium labeling enables precise differentiation from endogenous compounds in MS-based assays.

Significance in Analytical Chemistry

Mass Spectrometry and Metabolomics

DL-Pipecolic Acid-d9 serves as an internal standard in targeted metabolomic studies, particularly for quantifying pipecolic acid in biological fluids (e.g., plasma, cerebrospinal fluid). Its deuterium content ensures minimal interference from isotopic overlap, enhancing accuracy in high-throughput analyses.

Applications in MS:

| Use Case | Methodology | Outcome |

|---|---|---|

| Plasma metabolite profiling | Stable isotope dilution LC-MS/MS | Absolute quantification of pipecolic acid |

| Drug metabolism studies | Deuterium tracing in pharmacokinetic models | Identification of metabolic pathways |

| Diagnostic biomarker validation | Isotope-based calibration for clinical assays | Standardization of detection thresholds |

Diagnostic and Mechanistic Insights

Deuterated analogs like DL-Pipecolic Acid-d9 facilitate studies on enzyme kinetics and metabolic flux. For example, researchers use deuterated substrates to trace the conversion of lysine to pipecolic acid in peroxisomal disorders.

The synthesis of DL-Pipecolic Acid-d9 fundamentally relies on established pipecolic acid synthetic methodologies, followed by specific deuteration procedures. Multiple synthetic pathways have been developed and optimized for producing the parent pipecolic acid structure, each offering distinct advantages in terms of yield, selectivity, and operational considerations.

The most widely employed synthetic approach involves the catalytic hydrogenation of pyridinecarboxylic acid derivatives [3] [4]. Specifically, 2-pyridinecarboxylic acid (picolinic acid) serves as the primary starting material, undergoing hydrogenation under controlled conditions to yield the desired piperidine ring system. This transformation typically employs palladium on carbon catalysts under hydrogen pressures of 4-5 megapascals at temperatures ranging from 90-100 degrees Celsius [4]. Under these conditions, the pyridine ring undergoes complete reduction to form the piperidine structure while preserving the carboxylic acid functionality.

Alternative catalytic systems have demonstrated comparable or superior performance in specific applications. Rhodium on aluminum oxide catalysts have shown exceptional activity, achieving yields of 88-98% under elevated temperature conditions of 200 degrees Celsius and hydrogen pressures of 300 pounds per square inch [4]. The rhodium-based system offers particular advantages in terms of reaction rate and catalyst stability, though economic considerations may favor palladium-based alternatives for large-scale applications.

Raney nickel catalysts represent another viable option, particularly for industrial-scale synthesis where cost considerations are paramount [3] [4]. These heterogeneous catalysts operate effectively under similar temperature and pressure conditions, typically achieving yields in the range of 85-90%. The primary advantages of Raney nickel include lower catalyst costs and established industrial infrastructure, though careful handling protocols are required due to the pyrophoric nature of the activated catalyst.

A particularly elegant synthetic route involves the enzymatic conversion of L-lysine to L-pipecolic acid using lysine cyclodeaminase enzymes [5]. This biotransformation offers exceptional stereoselectivity, producing exclusively the L-enantiomer with yields of 85-95%. The enzymatic approach operates under mild conditions at physiological pH values of 7-8, avoiding the harsh chemical conditions associated with traditional catalytic methods. However, for the synthesis of the racemic DL-Pipecolic Acid-d9, additional racemization steps would be required.

Industrial synthesis protocols have been optimized to maximize efficiency and minimize environmental impact [6] [7]. The process typically involves charging the reactor with the appropriate pyridinecarboxylic acid substrate, catalyst, and solvent system under nitrogen atmosphere. The reaction mixture is then pressurized with hydrogen gas and heated to the optimal reaction temperature. Reaction progress is monitored through sampling and chromatographic analysis until complete conversion is achieved.

The choice of solvent system significantly influences reaction outcomes and downstream processing requirements. Aqueous systems offer advantages in terms of environmental compatibility and simplified workup procedures, though organic solvents may be necessary for substrates with limited water solubility. Mixed solvent systems combining water with miscible organic cosolvents provide a practical compromise for many applications.

Deuteration techniques and considerations

The incorporation of deuterium atoms into the pipecolic acid framework requires specialized methodologies that ensure high isotopic incorporation while maintaining chemical integrity. Several deuteration strategies have been developed and validated for amino acid substrates, each offering distinct advantages depending on the specific labeling pattern desired and the scale of operation.

Hydrogen-deuterium exchange represents the most straightforward approach for introducing deuterium labels [8] [9]. This methodology exploits the labile nature of certain carbon-hydrogen bonds, particularly those adjacent to electronegative groups or in activated positions. For pipecolic acid derivatives, the alpha-carbon position adjacent to the carboxylic acid group shows enhanced acidity, facilitating deuterium incorporation under basic conditions in deuterium oxide.

The exchange process typically involves treating the substrate with deuterium oxide in the presence of a suitable base such as sodium deuteroxide or potassium deuteroxide [8]. The reaction proceeds through enolate formation, with the resulting carbanion rapidly exchanging with deuterium from the solvent. Multiple exchange cycles may be necessary to achieve high levels of deuterium incorporation, with each cycle requiring careful control of reaction conditions to prevent decomposition or side reactions.

Base-mediated deuteration using specialized deuterated solvents offers enhanced control over the deuteration process [8]. Dimethyl sulfoxide-d6 has proven particularly effective as both solvent and deuterium source, enabling deuteration under mild conditions with high selectivity. This approach involves forming Schiff base intermediates or enolate species that readily incorporate deuterium from the solvent system.

Catalytic deuteration using deuterium gas provides an alternative approach for achieving comprehensive deuterium labeling [10] [11]. This methodology employs heterogeneous catalysts similar to those used in the initial synthesis, but substitutes deuterium gas for protium. The process can achieve exceptionally high levels of deuterium incorporation, often exceeding 98 atom percent deuterium, though careful optimization is required to prevent over-reduction or catalyst poisoning.

Recent advances in electrochemical deuteration have opened new possibilities for controlled deuterium incorporation [12]. This approach utilizes proton-conducting membranes and electrochemical cells to facilitate deuterium transfer from deuterium oxide to the target substrate. The methodology offers several advantages including ambient pressure operation, precise control of deuteration levels, and the ability to achieve site-selective labeling.

Flow synthesis deuteration represents a cutting-edge approach that combines continuous flow processing with microwave heating to achieve rapid and efficient deuteration [13] [14]. This methodology has demonstrated particular promise for industrial applications, achieving deuterium incorporation levels of 94-99% with excellent reproducibility and reduced processing times compared to batch methods.

The selection of appropriate deuteration conditions requires careful consideration of multiple factors including substrate stability, desired labeling pattern, and economic constraints. Temperature control is particularly critical, as elevated temperatures may accelerate deuterium incorporation but can also promote decomposition or scrambling reactions that reduce overall efficiency.

Reaction monitoring during deuteration typically employs mass spectrometry to track the progressive incorporation of deuterium labels [15]. Nuclear magnetic resonance spectroscopy, particularly deuterium nuclear magnetic resonance, provides complementary information regarding the distribution and location of incorporated deuterium atoms.

Purification protocols

The purification of DL-Pipecolic Acid-d9 requires specialized protocols that address both the chemical purity requirements and the preservation of isotopic integrity. Conventional purification methods must be adapted to accommodate the unique properties of deuterated compounds and the stringent purity specifications required for analytical applications.

High-performance liquid chromatography serves as the primary analytical and preparative purification method [16] [17]. Reverse-phase chromatography using C18 stationary phases with aqueous-organic mobile phases provides excellent resolution of pipecolic acid from potential impurities and synthetic byproducts. The chromatographic conditions typically employ gradient elution with water and acetonitrile or methanol, with mobile phase pH adjusted to optimize retention and peak shape.

Chiral chromatography may be employed when enantiomeric separation is required, though this is typically unnecessary for the racemic DL-Pipecolic Acid-d9 [17]. Specialized chiral stationary phases based on macrocyclic glycopeptides such as teicoplanin have demonstrated exceptional selectivity for pipecolic acid enantiomers, enabling baseline separation with retention times of approximately 7 minutes for the L-enantiomer and 11.7 minutes for the D-enantiomer.

Ion-exchange chromatography provides an alternative purification approach that exploits the zwitterionic nature of pipecolic acid [6]. Cation-exchange resins can effectively capture the protonated amino acid under acidic conditions, followed by selective elution using sodium hydroxide solutions. This methodology has proven particularly effective for large-scale purifications, achieving purities exceeding 99.5% with good recovery yields.

Crystallization techniques offer advantages for final purification and solid form control [6]. The formation of crystalline salts with appropriate counter-ions can simultaneously achieve purification and provide a stable solid form suitable for long-term storage. Tartaric acid derivatives have proven particularly effective as resolving agents, enabling both purification and potential enantiomeric enrichment in a single operation.

Recrystallization protocols typically involve dissolving the crude product in a suitable solvent system at elevated temperature, followed by controlled cooling to promote crystal formation. The selection of solvent systems requires careful optimization to balance solubility characteristics with crystal quality and recovery yields. Mixed solvent systems combining polar protic solvents such as ethanol with water often provide optimal results.

Sublimation may be employed for final purification in cases where thermal stability permits [15]. This technique offers the advantage of producing ultra-pure material free from involatile impurities, though careful temperature control is essential to prevent thermal decomposition or deuterium scrambling.

Distillation is generally not applicable for pipecolic acid derivatives due to their high boiling points and potential for thermal decomposition. However, derivative formation may enable purification through distillation of volatile intermediates, followed by hydrolysis to regenerate the target compound.

Quality control during purification requires continuous monitoring of both chemical purity and isotopic integrity. Mass spectrometry provides real-time assessment of molecular weight and isotopic distribution, enabling immediate detection of any degradation or scrambling processes [15]. Nuclear magnetic resonance spectroscopy offers complementary information regarding structural integrity and deuterium distribution patterns.

Quality control and purity assessment (High-Performance Liquid Chromatography greater than 95%)

The quality control framework for DL-Pipecolic Acid-d9 encompasses multiple analytical dimensions, reflecting the stringent requirements for analytical standards and pharmaceutical intermediates. The specification of greater than 95% purity by high-performance liquid chromatography represents a minimum threshold, with many applications requiring significantly higher purity levels.

Reverse-phase high-performance liquid chromatography serves as the primary analytical method for purity assessment [16] [18]. The chromatographic system typically employs C18 stationary phases with gradient elution using aqueous-organic mobile phases. Detection is commonly achieved through ultraviolet absorbance at 254 nanometers, though alternative detection methods including evaporative light scattering and mass spectrometry may provide enhanced sensitivity and specificity.

Scale-up considerations for research applications

The transition from laboratory-scale synthesis to larger production volumes requires comprehensive evaluation of multiple technical and economic factors. Scale-up considerations for DL-Pipecolic Acid-d9 encompass reactor design, process optimization, safety considerations, and economic viability while maintaining the stringent quality requirements essential for research applications.

Reactor design considerations center on achieving uniform mixing, efficient heat transfer, and precise process control at increased volumes [11] [22]. Laboratory-scale syntheses typically employ simple round-bottom flasks with magnetic stirring, but larger scales require mechanical agitation systems with appropriately designed impellers. Turbine impellers or pitched-blade turbines provide effective mixing for heterogeneous catalyst systems, ensuring uniform distribution of reactants and optimal catalyst utilization.

Heat transfer becomes increasingly challenging at larger scales due to reduced surface-area-to-volume ratios [13] [11]. Laboratory heating methods such as oil baths or heating mantles are replaced by jacket heating systems or internal heat exchange coils. Precise temperature control is particularly critical for deuteration reactions, where temperature variations can significantly impact isotopic incorporation efficiency and product quality.

Pressure control systems require enhanced safety considerations and regulatory compliance at larger scales [11]. High-pressure hydrogenation reactions necessitate appropriate pressure vessels, safety relief systems, and continuous monitoring capabilities. The use of deuterium gas introduces additional safety considerations due to its higher diffusion rate compared to protium, requiring enhanced leak detection systems and ventilation protocols.

Catalyst management strategies must address both economic and technical considerations [11] [22]. While laboratory-scale syntheses may employ excess catalyst loadings to ensure complete conversion, industrial processes require optimization to minimize catalyst costs while maintaining acceptable yields and reaction rates. Catalyst recovery and recycling systems become economically attractive at larger scales, though these must be validated to ensure maintained activity and selectivity.

Deuterium economy represents a critical economic consideration given the high cost of deuterated reagents [23] [24]. Laboratory-scale syntheses often employ significant excess of deuterium sources to drive reactions to completion, but commercial production requires careful optimization of stoichiometry and implementation of recovery systems. Deuterium oxide recycling can substantially reduce operating costs, requiring development of efficient separation and purification protocols.

Process analytical technology implementations enable real-time monitoring and control of critical process parameters [11]. Online mass spectrometry systems can continuously monitor deuterium incorporation levels, enabling immediate process adjustments to maintain product quality. Inline high-performance liquid chromatography systems provide real-time purity assessment, facilitating immediate detection of process deviations.

Waste management considerations become increasingly important at larger scales, both from environmental and economic perspectives [11]. Deuterated waste streams require specialized handling and disposal protocols, as recovery and recycling of deuterium-containing materials may be economically justified. Solvent recovery systems reduce both waste generation and operating costs, though these must be validated to prevent cross-contamination.

Quality systems must scale appropriately to maintain the stringent quality requirements essential for research applications [25]. This includes expanded analytical capabilities, enhanced documentation systems, and robust change control procedures. Good Manufacturing Practice compliance may be required depending on intended applications and regulatory requirements.

Supply chain management requires particular attention to the procurement and storage of deuterated starting materials [24]. The limited number of suppliers for high-quality deuterated reagents necessitates careful vendor qualification and supply security planning. Inventory management must balance carrying costs against supply security, particularly for high-value deuterated materials.

Economic modeling should encompass both direct production costs and indirect factors such as facility utilization, quality assurance overhead, and market demand variability [26] [21]. The high value of deuterated compounds can justify higher production costs compared to conventional pharmaceuticals, though competitive pricing remains important for research market penetration.

Technology transfer from laboratory to production scale requires comprehensive documentation and validation of all process parameters [25]. This includes detailed operating procedures, equipment specifications, in-process controls, and acceptance criteria. Pilot-scale demonstrations provide valuable validation data and risk mitigation before full-scale implementation.